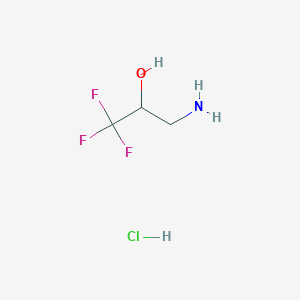

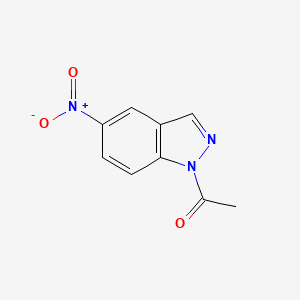

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine, also known as 5-Methylthiophen-2-yl-1,3,4-oxadiazole-2-amine, is a heterocyclic compound that is a member of the oxadiazole family. It is a colorless solid that is soluble in water and has a molar mass of 197.25 g/mol. 5-Methylthiophen-2-yl-1,3,4-oxadiazole-2-amine has been studied for its potential applications in various scientific fields, such as organic synthesis, biochemistry, and medicinal chemistry.

科学的研究の応用

Organic Semiconductors

Thiophene derivatives like 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine are pivotal in the development of organic semiconductors . These materials are used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s molecular structure allows for efficient charge transport, which is essential for high-performance semiconductors.

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . The presence of sulfur and the aromatic system in the thiophene ring contributes to the compound’s ability to form protective layers on metal surfaces, thus preventing corrosion.

Pharmacological Properties

The pharmacological properties of thiophene derivatives are diverse. They exhibit anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . This makes them valuable in drug development for a variety of health conditions.

Material Science

Thiophene derivatives are also significant in material science . They are used in the creation of advanced materials with specific properties, such as increased durability or enhanced electrical conductivity .

Anesthetic Agents

Some thiophene derivatives are used as anesthetic agents . For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe due to its effectiveness as a voltage-gated sodium channel blocker .

Anti-Urease Activity

Thiophene derivatives have shown promising results in inhibiting urease activity, which is crucial in the treatment of infections caused by urease-producing bacteria. This activity is significant in the search for new antibacterial agents .

作用機序

Target of Action

The primary targets of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine are voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play crucial roles in the transmission of nerve impulses and regulation of neuronal excitability.

Mode of Action

The compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels . This inhibition reduces the influx of sodium and calcium ions into the neuron, thereby decreasing neuronal excitability. The compound also influences the GABA transporter, potentially enhancing the inhibitory effects of GABA in the nervous system .

Biochemical Pathways

The affected pathways primarily involve the transmission of nerve impulses. By inhibiting sodium and calcium channels, the compound disrupts the normal flow of these ions, which is necessary for the propagation of action potentials. This can lead to a decrease in neuronal excitability and potentially exert anticonvulsant effects .

Pharmacokinetics

The compound’s efficacy in animal models of epilepsy suggests that it has sufficient bioavailability to exert its effects

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability, which can help to prevent the abnormal electrical activity that characterizes seizures . In addition, the compound has shown antinociceptive activity, suggesting that it may also have potential as a pain reliever .

特性

IUPAC Name |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-2-3-12-5(4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMICPXEHOKXNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640829 |

Source

|

| Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1017048-74-6 |

Source

|

| Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1290764.png)